molecular formula C9H12F3N3O B14909073 N-propyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide

N-propyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide

Katalognummer: B14909073
Molekulargewicht: 235.21 g/mol
InChI-Schlüssel: VTRDKEMIFIPXFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

n-Propyl-2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetamide is a chemical compound with a molecular formula of C10H12F3N3O This compound is characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of n-Propyl-2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Acetamide Formation: The final step involves the reaction of the trifluoromethyl-substituted pyrazole with n-propylamine and acetic anhydride to form the acetamide moiety.

Industrial Production Methods

In an industrial setting, the production of n-Propyl-2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the acetamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Amine derivatives.

    Substitution: Functionalized pyrazole derivatives with various substituents replacing the trifluoromethyl group.

Wissenschaftliche Forschungsanwendungen

n-Propyl-2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

    Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is investigated for its potential use as a precursor in the synthesis of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of n-Propyl-2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • n-Propyl-2-(3-(trifluoromethyl)phenyl)acetamide
  • n-Propyl-2-(3-(trifluoromethyl)phenoxy)acetamide
  • n-Propyl-2-(3-(trifluoromethyl)benzyl)acetamide

Uniqueness

n-Propyl-2-(3-(trifluoromethyl)-1h-pyrazol-1-yl)acetamide is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to similar compounds with phenyl or benzyl groups. This uniqueness can result in different biological activities and chemical reactivities, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C9H12F3N3O

Molekulargewicht

235.21 g/mol

IUPAC-Name

N-propyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide

InChI

InChI=1S/C9H12F3N3O/c1-2-4-13-8(16)6-15-5-3-7(14-15)9(10,11)12/h3,5H,2,4,6H2,1H3,(H,13,16)

InChI-Schlüssel

VTRDKEMIFIPXFP-UHFFFAOYSA-N

Kanonische SMILES

CCCNC(=O)CN1C=CC(=N1)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.